![molecular formula C18H13Cl2N3O2S B2814009 2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one CAS No. 637326-32-0](/img/structure/B2814009.png)
2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a useful research compound. Its molecular formula is C18H13Cl2N3O2S and its molecular weight is 406.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Features of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, including compounds similar to 2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one, have demonstrated a wide range of biological activities. They exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Modern organic synthesis research has focused on chemical modeling of 1,2,4-triazoles and their derivatives to explore their potential as biologically active substances. This effort includes the synthesis of new compounds with enhanced biological activities and potential applications in pharmaceuticals and agriculture (Ohloblina, 2022).
Patent Review of Triazole Derivatives
The triazole class, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, has been the focus of significant patent activity due to their diverse biological activities. These compounds have been explored for their therapeutic potential across a range of diseases, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Recent patents highlight the ongoing interest in developing new synthetic methods and biological evaluations for these compounds, underscoring their importance in drug discovery and development (Ferreira et al., 2013).
Antibacterial Activity Against Staphylococcus aureus
Triazole-containing hybrids, particularly 1,2,3-triazole and 1,2,4-triazole hybrids, have shown promising antibacterial activity against Staphylococcus aureus. These compounds act as potent inhibitors of essential bacterial enzymes and have potential for dual or multiple mechanisms of action. The clinical use of triazole-cephalosporin and triazole-oxazolidinone hybrids highlights the significant role of triazole derivatives in treating bacterial infections, including those caused by drug-resistant strains (Li & Zhang, 2021).
Synthesis and Properties of Triazole Derivatives
Research on 1,2,4-triazole derivatives, including their synthesis and physico-chemical properties, indicates their broad utility in various fields beyond pharmaceuticals. These compounds are of interest in engineering, metallurgy, and agriculture, showcasing their versatility and potential for innovation. The wide range of applications and low toxicity profile of 1,2,4-triazole derivatives make them valuable in the development of new materials, fuels, and agricultural products (Parchenko, 2019).
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2S/c1-25-12-5-2-10(3-6-12)15-9-16(24)23-18(26-15)21-17(22-23)11-4-7-13(19)14(20)8-11/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVZDFQMKUPUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813926.png)
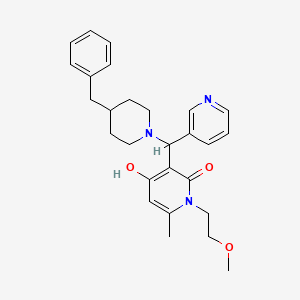
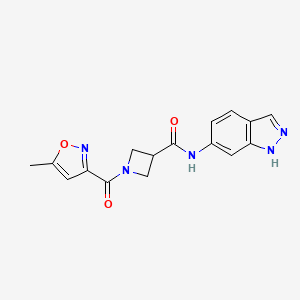
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide](/img/structure/B2813932.png)
![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)
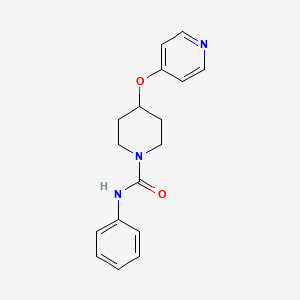
![1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2813935.png)
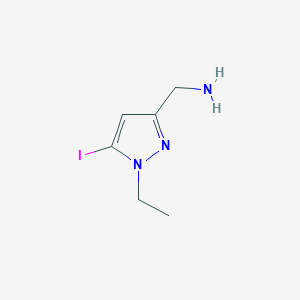
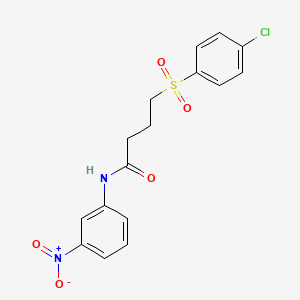
![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)

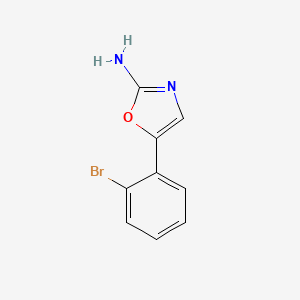
![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)